molecular formula C4H7NS B1584198 Isopropyl thiocyanate CAS No. 625-59-2

Isopropyl thiocyanate

Cat. No. B1584198
CAS RN: 625-59-2
M. Wt: 101.17 g/mol
InChI Key: CUABTFPYLQSPAE-UHFFFAOYSA-N
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Description

Isopropyl thiocyanate, also known as Isopropyl isothiocyanate, is a compound with the molecular formula C4H7NS . It has been identified as one of the volatile components in the seed kernel and leaf of Moringa peregrina .


Synthesis Analysis

Isothiocyanates, including Isopropyl thiocyanate, can be synthesized from alkyl and aryl amines. This involves a tosyl chloride mediated decomposition of dithiocarbamate salts that are generated in situ by treatment of amines with carbon disulfide and triethylamine . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines .


Molecular Structure Analysis

The molecular structure of Isopropyl thiocyanate consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Isothiocyanates, including Isopropyl thiocyanate, are weak electrophiles and are susceptible to hydrolysis . They can undergo various reactions, including nucleophilic, electrophilic, and free radical reactions .


Physical And Chemical Properties Analysis

Isopropyl thiocyanate has a molecular weight of 101.170 . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Organic Synthesis

Isopropyl thiocyanate is a pivotal intermediate in organic synthesis . It is particularly important in the synthesis of various heterocyclic compounds . Heterocyclic compounds are widely used in many areas of chemistry, including drug discovery, dyes, and functional materials.

Preparation of Unsymmetric Thioureas

Isopropyl thiocyanate is used in the preparation of unsymmetric thioureas . Thioureas are a class of organic compounds structurally similar to urea. They are used in various applications, including as building blocks in synthetic chemistry and potential therapeutic agents.

Cancer Chemopreventive Activity

Isothiocyanates, including isopropyl thiocyanate, have been found to play a significant role in the cancer chemopreventive activity of many plant species . This has led to the synthesis of many analogues containing the isothiocyanate motif for potential medical applications .

Synthesis of Isothiocyanates

Isopropyl thiocyanate is used in the synthesis of isothiocyanates . Isothiocyanates are a class of organic compounds that contain a functional group with the formula -N=C=S. They are used in a variety of applications, including as flavor compounds in certain foods and potential anticancer agents.

Reaction with Alkyl Halides

Isopropyl thiocyanate can be prepared by the reaction between alkyl halides and alkali thiocyanate in aqueous media . This reaction is illustrative of the general method for preparing isothiocyanates.

One-Pot Process of Isothiocyanates from Amines

A general and facile one-pot process for the preparation of a broad range of alkyl and aryl isothiocyanates, including isopropyl thiocyanate, has been developed from their corresponding primary amines under aqueous conditions . This synthetic process involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2 followed by elimination to form the isothiocyanate product .

Safety And Hazards

Isopropyl thiocyanate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Recent research has focused on developing more sustainable synthesis methods for isothiocyanates, including Isopropyl thiocyanate . There is also interest in the potential use of isothiocyanates in the treatment of various diseases due to their antimicrobial properties .

properties

IUPAC Name

propan-2-yl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS/c1-4(2)6-3-5/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUABTFPYLQSPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289372
Record name isopropyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl thiocyanate

CAS RN

625-59-2
Record name 625-59-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name isopropyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isopropyl thiocyanate
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Isopropyl thiocyanate
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Isopropyl thiocyanate
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Isopropyl thiocyanate
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Isopropyl thiocyanate
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Isopropyl thiocyanate

Q & A

Q1: What are the different structural forms of isopropyl thiocyanate observed in various states of matter?

A1: Research using Raman and IR spectroscopy has revealed that isopropyl thiocyanate exists as two conformers: anti (Cs symmetry) and gauche (C1 symmetry). The anti conformer, where the isopropyl group and the thiocyanate group are on opposite sides of the C-S bond, is the predominant form in the vapor, liquid, and crystalline states. The gauche conformer, where these groups are on the same side, is also present in the vapor and liquid phases, but not in the crystalline form. []

Q2: Can we quantify the relative stability of these conformers?

A2: Yes, the energy difference between the anti and gauche conformers of isopropyl thiocyanate has been experimentally determined. Variable-temperature Raman spectra of the liquid state yielded an enthalpy difference (ΔH°) of 2.4 ± 0.2 kJ mol−1, favoring the anti conformer. Similar values were obtained in argon and nitrogen matrices, suggesting this preference holds true in the gas phase as well. []

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